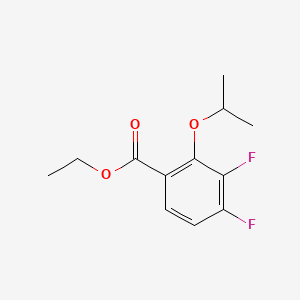

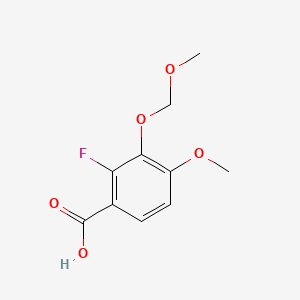

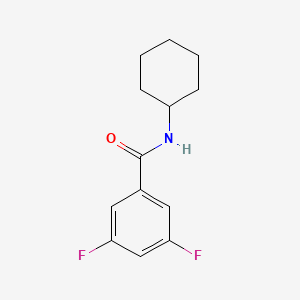

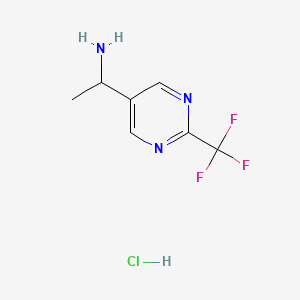

![molecular formula C19H23ClN8O6S2 B14030629 (6R,7R)-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[[2-(2-hydroxyethyl)-3-iminopyrazol-1-yl]methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid;hydrochloride](/img/structure/B14030629.png)

(6R,7R)-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[[2-(2-hydroxyethyl)-3-iminopyrazol-1-yl]methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid;hydrochloride

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Cefoselis hydrochloride is a fourth-generation cephalosporin antibiotic. It is widely used in Japan and China for the treatment of various gram-positive and gram-negative bacterial infections. This compound is particularly effective against respiratory and urinary tract infections .

准备方法

The preparation of cefoselis hydrochloride involves several synthetic routes and reaction conditions. The stability of cefoselis sulfate, a related compound, in aqueous solutions has been studied extensively. The degradation of cefoselis sulfate in aqueous solutions follows a pseudo-first-order reaction. General acid-base hydrolysis of cefoselis sulfate is observed in phosphate and acetate buffers. In solutions of hydrochloric acid, sodium hydroxide, and borate buffer, specific acid-base catalysis occurs .

化学反应分析

Cefoselis hydrochloride undergoes various chemical reactions, including hydrolysis and catalysis. The degradation of cefoselis sulfate in aqueous solutions involves the hydrolysis of protonated cefoselis sulfate molecules, cefoselis sulfate zwitter ions, and cefoselis sulfate monoanions under the influence of water. The total reaction rate is equal to the sum of partial reactions, with specific acid-base catalysis playing a significant role .

科学研究应用

Cefoselis hydrochloride has a broad spectrum of antibacterial activity against both gram-positive and gram-negative bacteria, including Pseudomonas aeruginosa. It is used extensively in clinical settings for the treatment of severe bacterial infections, especially those resistant to other antibiotics. The compound is also potent against Enterobacteriaceae, Pseudomonas aeruginosa, and Streptococcus . Its stability against β-lactamases enhances its efficacy against resistant strains .

作用机制

The mechanism of action of cefoselis hydrochloride involves the inhibition of bacterial cell wall synthesis. The compound targets penicillin-binding proteins located on the bacterial cell wall, interfering with the final transpeptidation step of peptidoglycan synthesis. This leads to a weakened cell wall, making the bacterial cell susceptible to osmotic pressure, ultimately causing cell lysis and death .

相似化合物的比较

Cefoselis hydrochloride is compared with other fourth-generation cephalosporins, such as cefepime. Cefoselis exhibits slightly lower antimicrobial activity than cefepime against Enterobacteriaceae and non-fermentative gram-negative organisms but shows higher activity against methicillin-resistant Staphylococcus aureus, methicillin-sensitive Staphylococcus aureus, penicillin-sensitive Streptococcus pneumoniae, beta-hemolytic Streptococcus, and viridans group streptococci . Other similar compounds include cefotetan and teflaro .

属性

分子式 |

C19H23ClN8O6S2 |

|---|---|

分子量 |

559.0 g/mol |

IUPAC 名称 |

(6R,7R)-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[[2-(2-hydroxyethyl)-3-iminopyrazol-1-yl]methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid;hydrochloride |

InChI |

InChI=1S/C19H22N8O6S2.ClH/c1-33-24-12(10-8-35-19(21)22-10)15(29)23-13-16(30)27-14(18(31)32)9(7-34-17(13)27)6-25-3-2-11(20)26(25)4-5-28;/h2-3,8,13,17,20,28H,4-7H2,1H3,(H2,21,22)(H,23,29)(H,31,32);1H/b20-11?,24-12+;/t13-,17-;/m1./s1 |

InChI 键 |

NRCXQSKOHNLPOW-VIPNVKMVSA-N |

手性 SMILES |

CO/N=C(\C1=CSC(=N1)N)/C(=O)N[C@H]2[C@@H]3N(C2=O)C(=C(CS3)CN4C=CC(=N)N4CCO)C(=O)O.Cl |

规范 SMILES |

CON=C(C1=CSC(=N1)N)C(=O)NC2C3N(C2=O)C(=C(CS3)CN4C=CC(=N)N4CCO)C(=O)O.Cl |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

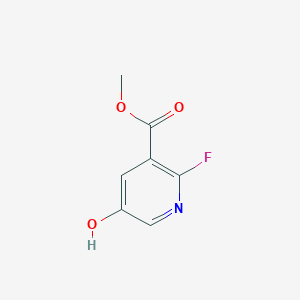

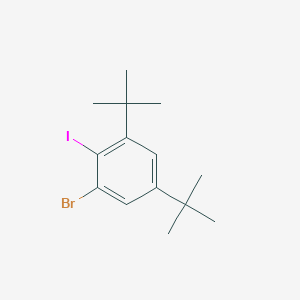

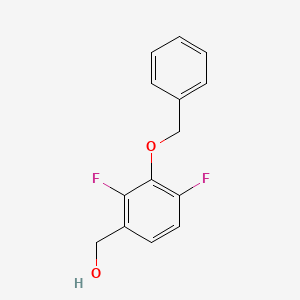

![(3S,4S,5S,6R)-2-[[2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-3,4-dihydro-2H-chromen-3-yl]oxy]-6-methyloxane-3,4,5-triol](/img/structure/B14030546.png)